Lipophilicity Difference: 1,2,4- vs. 1,3,4-Oxadiazole Scaffolds
A systematic comparison of matched molecular pairs (MMPs) across the AstraZeneca compound collection reveals a consistent and significant difference in lipophilicity between the 1,2,4- and 1,3,4-oxadiazole isomers. In virtually all cases analyzed, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity, as measured by the partition coefficient (log D), compared to its 1,2,4-oxadiazole partner [1]. This difference in physicochemical property directly impacts drug-likeness parameters, including membrane permeability and metabolic stability. This class-level inference establishes a foundational and quantifiable rationale for selecting a 1,2,4-oxadiazole core, such as that in 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole, when higher log D values are desired in a lead optimization program [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Higher lipophilicity (1,2,4-oxadiazole class) |
| Comparator Or Baseline | 1,3,4-oxadiazole isomer |
| Quantified Difference | ~10-fold (an order of magnitude) lower |
| Conditions | Matched molecular pair analysis of proprietary compounds |
Why This Matters
Lipophilicity is a crucial determinant of ADME properties; selecting the correct oxadiazole isomer is essential for achieving desired PK/PD profiles in drug discovery programs.
- [1] Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. DOI: 10.1021/jm2013248. View Source
